1-[(4-Bromo-3-fluorophenyl)methyl]piperidine
Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine is a useful research compound. Its molecular formula is C12H15BrFN and its molecular weight is 272.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
The study by Sikazwe et al. (2009) explores the role of arylcycloalkylamines, including phenyl piperidines, in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research highlights the importance of specific pharmacophoric groups, such as 4'-fluorobutyrophenones, in the synthesis of agents targeting antipsychotic applications. The findings suggest that while the predictability of the effects of arylalkyl moieties is limited, the composite structure significantly contributes to selectivity and potency at these receptors (Sikazwe et al., 2009).
Practical Synthesis of 2-Fluoro-4-bromobiphenyl
Qiu et al. (2009) detail a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen. Despite not directly mentioning "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine," the methodologies discussed for handling bromo-fluoro compounds can be relevant for researchers working with similar structures. This work emphasizes overcoming challenges in synthesis, including high costs and the handling of toxic materials, to achieve commercially viable production methods (Qiu et al., 2009).
Nucleophilic Aromatic Substitution of the Nitro-Group
Pietra and Vitali (1972) investigate the reaction of piperidine with nitrobenzenes, leading to the formation of nitro-piperidinobenzenes. While the study focuses on the substitution reactions involving piperidine, it provides valuable insights into the reactivity of piperidine derivatives, potentially applicable to the synthesis and modification of "this compound" (Pietra & Vitali, 1972).
Piperazine Derivatives for Therapeutic Use
Rathi et al. (2016) review the therapeutic applications of piperazine derivatives, highlighting their significance in designing drugs with diverse pharmacological activities. Though not directly related to "this compound," the principles of structural modification and therapeutic potential of piperazine-based compounds could inform future research into similar compounds (Rathi et al., 2016).
Chemical Inhibitors of Cytochrome P450 Isoforms
Khojasteh et al. (2011) discuss the importance of selecting potent and selective chemical inhibitors for various CYP isoforms, crucial for drug metabolism studies. This research could be relevant for understanding how "this compound" and similar compounds interact with metabolic enzymes, influencing their pharmacokinetic properties (Khojasteh et al., 2011).
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHIHQINRCDXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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